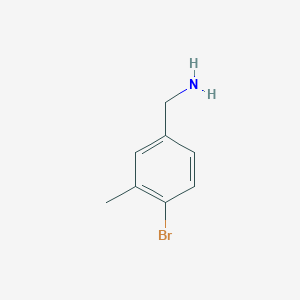

(4-Bromo-3-methylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWRMNDFKGVDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617725 | |

| Record name | 1-(4-Bromo-3-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149104-92-7 | |

| Record name | 1-(4-Bromo-3-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromo-3-methylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3-methylphenyl)methanamine is a substituted benzylamine derivative that holds significance as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, comprising a brominated and methylated phenyl ring attached to a methanamine moiety, offer multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its current and potential applications in drug discovery and development.

Chemical and Physical Properties

(4-Bromo-3-methylphenyl)methanamine is an organic compound with the chemical formula C₈H₁₀BrN. At room temperature, it typically exists as a solid. While specific solubility data is not extensively reported, its amine group suggests moderate solubility in polar organic solvents.

Table 1: Physical and Chemical Properties of (4-Bromo-3-methylphenyl)methanamine

| Property | Value | Source |

| CAS Number | 149104-92-7 | [1] |

| Molecular Formula | C₈H₁₀BrN | [2] |

| Molecular Weight | 200.08 g/mol | [2] |

| Appearance | Solid (at room temperature) | [2] |

| Solubility | Moderately soluble in polar solvents | [2] |

Synthesis and Experimental Protocols

The synthesis of (4-Bromo-3-methylphenyl)methanamine can be achieved through various synthetic routes, primarily involving the reduction of a nitrile or the reductive amination of an aldehyde. Below are detailed experimental protocols for these common synthetic pathways.

Synthesis via Reduction of 4-Bromo-3-methylbenzonitrile

A common and efficient method for the synthesis of (4-Bromo-3-methylphenyl)methanamine is the reduction of 4-bromo-3-methylbenzonitrile.

Experimental Protocol:

-

Materials: 4-bromo-3-methylbenzonitrile, Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent, anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (HCl), sodium hydroxide (NaOH), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-bromo-3-methylbenzonitrile in anhydrous diethyl ether or THF is prepared.

-

The flask is cooled in an ice bath, and a stoichiometric amount of a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise with careful temperature control.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by distillation or column chromatography to afford pure (4-bromo-3-methylphenyl)methanamine.

-

Synthesis via Reductive Amination of 4-Bromo-3-methylbenzaldehyde

An alternative synthetic route involves the reductive amination of 4-bromo-3-methylbenzaldehyde.

Experimental Protocol:

-

Materials: 4-bromo-3-methylbenzaldehyde, ammonia or an ammonia source (e.g., ammonium acetate), a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol or another suitable solvent, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

4-bromo-3-methylbenzaldehyde is dissolved in a suitable solvent like methanol.

-

An excess of an ammonia source, such as ammonium acetate, is added to the solution.

-

A reducing agent, for instance, sodium cyanoborohydride, is added to the reaction mixture.

-

The reaction is stirred at room temperature for a period of 12 to 24 hours, with progress monitored by TLC.

-

Upon completion, the solvent is evaporated, and the residue is taken up in water and a suitable organic solvent (e.g., ethyl acetate).

-

The aqueous layer is basified with a solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude amine can be purified by column chromatography.

-

Diagram 1: Synthetic Pathways to (4-Bromo-3-methylphenyl)methanamine

Caption: Synthetic routes to the target compound.

Applications in Drug Development

The (4-Bromo-3-methylphenyl)methanamine scaffold is a valuable pharmacophore in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise in various areas of drug discovery.

Antibacterial Agents

Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi).[3] Some of these compounds exhibited potent antibacterial activity, highlighting the potential of the (4-bromo-3-methylphenyl) moiety in the development of new antibiotics to combat drug-resistant bacterial infections.[3] The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA gyrase, a crucial enzyme for bacterial cell proliferation.[4]

Enzyme Inhibition

The same series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives also demonstrated inhibitory activity against alkaline phosphatase.[3] Alkaline phosphatase is a ubiquitous enzyme involved in various physiological and pathological processes, and its inhibitors have therapeutic potential in several diseases.

Diagram 2: Drug Discovery Workflow

Caption: Drug discovery process utilizing the scaffold.

Conclusion

(4-Bromo-3-methylphenyl)methanamine is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its accessible synthesis and the demonstrated biological activities of its derivatives make it an attractive starting point for the design of novel therapeutic agents, particularly in the areas of antibacterial and enzyme inhibition research. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. 149104-92-7|(4-Bromo-3-methylphenyl)methanamine|BLD Pharm [bldpharm.com]

- 2. CAS 149104-92-7: Benzenemethanamine, 4-bromo-3-methyl- [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (4-Bromo-3-methylphenyl)methanamine: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3-methylphenyl)methanamine is a crucial building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom and a methyl group on the phenyl ring, provides strategic points for molecular elaboration and modulation of physicochemical properties. This technical guide presents a comprehensive overview of the primary synthetic routes to (4-Bromo-3-methylphenyl)methanamine, offering detailed experimental protocols and comparative data to aid researchers in its efficient preparation. The methodologies discussed herein are pivotal for the advancement of drug discovery and development programs that utilize this key intermediate.

Introduction

The strategic incorporation of halogenated and alkylated phenyl moieties is a common tactic in drug design to enhance metabolic stability, modulate lipophilicity, and introduce specific binding interactions. (4-Bromo-3-methylphenyl)methanamine, with its reactive aminomethyl group, is an exemplary building block that enables the introduction of this privileged structural motif. Its application spans various therapeutic areas, where it serves as a precursor for the synthesis of enzyme inhibitors, receptor modulators, and other biologically active molecules. This guide details the most prevalent and effective synthetic strategies for its preparation, including the reduction of nitriles, amination of benzylic halides, and reductive amination of aldehydes.

Synthetic Pathways

Three primary synthetic routes have been established for the preparation of (4-Bromo-3-methylphenyl)methanamine. The selection of a particular pathway often depends on the availability of starting materials, desired scale of synthesis, and tolerance of other functional groups.

Route 1: Reduction of 4-Bromo-3-methylbenzonitrile

This two-step approach commences with the synthesis of 4-bromo-3-methylbenzonitrile, which is subsequently reduced to the target primary amine. This method is often favored for its reliable and high-yielding reduction step.

Synthesis Pathway for Route 1

Caption: Synthesis of (4-Bromo-3-methylphenyl)methanamine via nitrile reduction.

Route 2: Amination of 4-Bromo-3-methylbenzyl Bromide

This pathway involves the initial benzylic bromination of 4-bromo-3-methyltoluene to form an intermediate benzyl bromide, which is then converted to the amine. The Gabriel synthesis is a common method employed in the second step to avoid the formation of over-alkylated byproducts.[1][2]

Synthesis Pathway for Route 2

Caption: Synthesis via amination of a benzylic bromide (Gabriel Synthesis).

Route 3: Reductive Amination of 4-Bromo-3-methylbenzaldehyde

Reductive amination offers a direct method to convert an aldehyde to an amine.[3][4] This one-pot reaction involves the formation of an imine intermediate from 4-bromo-3-methylbenzaldehyde and an ammonia source, which is then reduced in situ to the desired amine.[3]

Synthesis Pathway for Route 3

Caption: Synthesis via reductive amination of an aldehyde.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of (4-Bromo-3-methylphenyl)methanamine.

Synthesis of 4-Bromo-3-methylbenzyl Bromide (Intermediate for Route 2)

Materials:

-

4-Bromo-3-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methyltoluene in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-bromo-3-methylbenzyl bromide. The crude product can be used directly in the next step or purified by recrystallization or column chromatography.

Synthesis of (4-Bromo-3-methylphenyl)methanamine via Gabriel Synthesis (Route 2)

Materials:

-

4-Bromo-3-methylbenzyl bromide

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine hydrate

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine

Procedure:

-

Dissolve 4-bromo-3-methylbenzyl bromide in anhydrous N,N-dimethylformamide in a round-bottom flask.

-

Add potassium phthalimide (1.1 equivalents) to the solution and stir the mixture at room temperature overnight.

-

Pour the reaction mixture into water to precipitate the N-(4-bromo-3-methylbenzyl)phthalimide intermediate. Filter the solid, wash with water, and dry.

-

To a suspension of the phthalimide intermediate in ethanol, add hydrazine hydrate (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with an aqueous sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield (4-Bromo-3-methylphenyl)methanamine. The product can be further purified by column chromatography if necessary.[1]

Synthesis of (4-Bromo-3-methylphenyl)methanamine via Reductive Amination (Route 3)

Materials:

-

4-Bromo-3-methylbenzaldehyde

-

Ammonium hydroxide (NH₄OH) or another ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent[4]

-

Methanol or another suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or another suitable extraction solvent

Procedure:

-

Dissolve 4-bromo-3-methylbenzaldehyde in methanol in a round-bottom flask.

-

Add ammonium hydroxide in excess and stir the mixture at room temperature.

-

After a short period, add sodium cyanoborohydride portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Make the aqueous residue basic with a sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (4-Bromo-3-methylphenyl)methanamine.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of (4-Bromo-3-methylphenyl)methanamine and its intermediates. Please note that yields can vary based on reaction scale and purification methods.

| Reaction Step | Synthetic Route | Starting Material | Product | Typical Yield (%) | Purity (%) | Reference |

| Benzylic Bromination | Route 2 | 4-Bromo-3-methyltoluene | 4-Bromo-3-methylbenzyl Bromide | 75-85 | >95 (crude) | Inferred from[1][5] |

| Gabriel Synthesis | Route 2 | 4-Bromo-3-methylbenzyl Bromide | (4-Bromo-3-methylphenyl)methanamine | 60-75 | >98 (purified) | Inferred from[1][2] |

| Nitrile Reduction | Route 1 | 4-Bromo-3-methylbenzonitrile | (4-Bromo-3-methylphenyl)methanamine | 80-95 | >98 (purified) | Inferred from[6] |

| Reductive Amination | Route 3 | 4-Bromo-3-methylbenzaldehyde | (4-Bromo-3-methylphenyl)methanamine | 70-85 | >97 (purified) | Inferred from[3][4] |

Conclusion

The synthesis of (4-Bromo-3-methylphenyl)methanamine can be effectively achieved through several reliable synthetic pathways. The choice of method will be dictated by factors such as starting material availability, scalability, and the specific requirements of the subsequent synthetic steps in a drug development cascade. The protocols and data presented in this guide provide a solid foundation for researchers to produce this valuable building block with high purity and in good yield, thereby facilitating the discovery and development of new therapeutic agents.

References

Physical and chemical properties of (4-Bromo-3-methylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (4-Bromo-3-methylphenyl)methanamine, a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document summarizes its known properties, outlines potential synthetic routes, and presents available spectral data to facilitate its use in research and development.

Core Properties

(4-Bromo-3-methylphenyl)methanamine, with the CAS number 149104-92-7, is a substituted benzylamine derivative. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and an aminomethyl group.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [2] |

| Molecular Weight | 200.08 g/mol | [2] |

| CAS Number | 149104-92-7 | [3] |

| Appearance | Reported as both liquid and solid | [1] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | Moderately soluble in polar solvents | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of (4-Bromo-3-methylphenyl)methanamine is not widely published, two primary synthetic routes are commonly employed for structurally similar benzylamines: the reduction of a nitrile and the reductive amination of an aldehyde.

Experimental Protocols

Method 1: Reduction of 4-Bromo-3-methylbenzonitrile

This two-step synthesis starts from the commercially available 4-bromo-3-methylbenzoic acid.

-

Step 1: Synthesis of 4-Bromo-3-methylbenzonitrile. The synthesis of the nitrile intermediate can be achieved from 4-bromo-3-methylaniline via a Sandmeyer reaction, or from 4-bromo-3-methylbenzaldehyde via its oxime.

-

Step 2: Reduction to (4-Bromo-3-methylphenyl)methanamine. The nitrile can be reduced to the primary amine using a variety of reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Method 2: Reductive Amination of 4-Bromo-3-methylbenzaldehyde

Reductive amination is a versatile method for forming amines from carbonyl compounds.[4][5][6]

-

Procedure: 4-Bromo-3-methylbenzaldehyde is reacted with an ammonia source (e.g., ammonia, ammonium acetate) to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]

Purification

Purification of the final product can be achieved through standard laboratory techniques. Distillation under reduced pressure is a common method for purifying liquid benzylamines. If the product is a solid, recrystallization from a suitable solvent system can be employed. Column chromatography on silica gel may also be used for purification, though some benzylamines can be unstable on silica.[7]

Spectral Data

The structural confirmation of (4-Bromo-3-methylphenyl)methanamine relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A ¹H NMR spectrum for 4-Bromo-3-methylbenzylamine is available and provides key information about the proton environment in the molecule.[8] The spectrum is expected to show signals for the aromatic protons, the benzylic methylene protons (CH₂), the amine protons (NH₂), and the methyl protons (CH₃).

-

¹³C NMR: While a specific spectrum for the target molecule was not found, the predicted ¹³C NMR spectrum would show distinct signals for the eight carbon atoms in the molecule, including the substituted aromatic carbons, the benzylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of (4-Bromo-3-methylphenyl)methanamine is expected to exhibit characteristic absorption bands. Key vibrational modes would include N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. The C-Br stretching frequency is expected in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of (4-Bromo-3-methylphenyl)methanamine would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) would be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Logical Relationships and Workflows

The synthesis of (4-Bromo-3-methylphenyl)methanamine can be visualized as a workflow starting from common precursors.

Caption: Potential synthetic pathways to (4-Bromo-3-methylphenyl)methanamine.

The general workflow for utilizing this chemical in a research setting involves synthesis, purification, and characterization before its application in further reactions.

Caption: General experimental workflow for the use of the target compound.

Safety Information

As with all bromo- and amine-containing compounds, (4-Bromo-3-methylphenyl)methanamine should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. Use in a well-ventilated fume hood with personal protective equipment (gloves, safety glasses, lab coat) is essential. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

This technical guide serves as a foundational resource for professionals working with (4-Bromo-3-methylphenyl)methanamine. Further investigation into specific reaction conditions and physical properties may be necessary for specialized applications.

References

- 1. CAS 149104-92-7: Benzenemethanamine, 4-bromo-3-methyl- [cymitquimica.com]

- 2. 149104-92-7|(4-Bromo-3-methylphenyl)methanamine|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-BROMO-3-METHYLBENZYLAMINE(149104-92-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Structure Elucidation and Characterization of (4-Bromo-3-methylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, characterization, and a plausible synthetic route for (4-Bromo-3-methylphenyl)methanamine (CAS No. 149104-92-7)[1][2][3][4][5][6]. Due to the limited availability of published experimental data for this specific compound, this guide outlines predicted spectral data based on the analysis of structurally analogous compounds. Detailed experimental protocols for a potential synthesis and subsequent characterization are also provided to facilitate further research and validation.

Chemical Structure and Properties

(4-Bromo-3-methylphenyl)methanamine is an organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a methanamine group.

Chemical Structure:

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 149104-92-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₀BrN | [3] |

| Molecular Weight | 200.08 g/mol | [3] |

| Appearance | Predicted to be a liquid or low-melting solid | [3] |

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectral data for (4-Bromo-3-methylphenyl)methanamine. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | d | 1H | Ar-H (H-5) |

| ~7.15 | d | 1H | Ar-H (H-2) |

| ~7.05 | dd | 1H | Ar-H (H-6) |

| ~3.80 | s | 2H | -CH₂-NH₂ |

| ~2.40 | s | 3H | Ar-CH₃ |

| ~1.50 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Ar-C (C-1) |

| ~138 | Ar-C (C-3) |

| ~132 | Ar-C (C-5) |

| ~129 | Ar-C (C-6) |

| ~128 | Ar-C (C-2) |

| ~123 | Ar-C (C-4) |

| ~46 | -CH₂-NH₂ |

| ~23 | Ar-CH₃ |

Predicted IR Spectral Data

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| 1590-1610 | Medium | N-H bend (scissoring) |

| 1450-1500 | Strong | Aromatic C=C stretch |

| 1020-1050 | Strong | C-N stretch |

| ~800 | Strong | C-H out-of-plane bend (aromatic) |

| 550-650 | Strong | C-Br stretch |

Predicted Mass Spectrometry Fragmentation

Table 5: Predicted m/z values for Major Fragments in Mass Spectrum

| m/z | Proposed Fragment |

| 201/199 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 184/182 | [M-NH₃]⁺ |

| 120 | [M-Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Proposed Synthesis

A plausible and efficient method for the synthesis of (4-Bromo-3-methylphenyl)methanamine is the reductive amination of 4-bromo-3-methylbenzaldehyde.[2][4][7][8]

Caption: Proposed synthetic workflow for (4-Bromo-3-methylphenyl)methanamine.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve 4-bromo-3-methylbenzaldehyde (1 equivalent) in methanol. Add a solution of ammonia in methanol (excess, e.g., 7N solution, 5-10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structure Elucidation Workflow

The elucidation of the structure of (4-Bromo-3-methylphenyl)methanamine would follow a logical workflow integrating data from various spectroscopic techniques.

Caption: Logical workflow for the structure elucidation of the target molecule.

Conclusion

This technical guide provides a foundational understanding of (4-Bromo-3-methylphenyl)methanamine, including its structure and predicted spectral characteristics. The proposed synthetic protocol offers a viable route for its preparation. It is important to reiterate that the spectral data presented herein is predictive and requires experimental verification. This document serves as a valuable resource for researchers embarking on the synthesis and characterization of this and related compounds, providing a solid framework for their experimental design and data interpretation.

References

- 1. rsc.org [rsc.org]

- 2. gctlc.org [gctlc.org]

- 3. CAS 149104-92-7: Benzenemethanamine, 4-bromo-3-methyl- [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 149104-92-7|(4-Bromo-3-methylphenyl)methanamine|BLD Pharm [bldpharm.com]

- 6. (4-Bromo-3-methylphenyl)methanamine-景明化工股份有限公司 [echochemical.com]

- 7. m.youtube.com [m.youtube.com]

- 8. redalyc.org [redalyc.org]

Spectroscopic and Structural Analysis of (4-Bromo-3-methylphenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (4-Bromo-3-methylphenyl)methanamine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the context of medicinal chemistry and drug discovery.

Chemical Structure and Properties

(4-Bromo-3-methylphenyl)methanamine , also known as 4-bromo-3-methylbenzylamine, is an aromatic amine with the chemical formula C₈H₁₀BrN. Its structure consists of a benzene ring substituted with a bromine atom, a methyl group, and an aminomethyl group.

Molecular Structure:

Key Properties:

| Property | Value |

| CAS Number | 149104-92-7 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

Spectroscopic Data

This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (4-Bromo-3-methylphenyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR Spectrum:

A ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

¹³C NMR Spectrum:

A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | N-H stretch (primary amine) |

| Data not available | - | C-H stretch (aromatic) |

| Data not available | - | C-H stretch (aliphatic) |

| Data not available | - | N-H bend (primary amine) |

| Data not available | - | C=C stretch (aromatic) |

| Data not available | - | C-N stretch |

| Data not available | - | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | [M]⁺ (Molecular ion) |

| Data not available | - | [M+2]⁺ (Isotope peak due to Br) |

| Data not available | - | Fragment ions |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of (4-Bromo-3-methylphenyl)methanamine (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is a liquid. Solid samples are typically analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample spectrum is then acquired, and the instrument software automatically ratios it against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (4-Bromo-3-methylphenyl)methanamine.

The Pivotal Role of (4-Bromo-3-methylphenyl)methanamine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, properties, and potential medicinal chemistry applications of the versatile building block, (4-Bromo-3-methylphenyl)methanamine. This compound, featuring a substituted benzylamine core, represents a valuable scaffold for the development of novel therapeutic agents across various disease areas. While direct biological activity of the parent compound is not extensively reported, its utility as a synthetic intermediate is evident from the pharmacological activities of its derivatives.

Core Synthesis and Physicochemical Properties

(4-Bromo-3-methylphenyl)methanamine can be synthesized through several reliable methods, primarily involving the reduction of a nitrile or the reductive amination of an aldehyde. These precursors, 4-bromo-3-methylbenzonitrile and 4-bromo-3-methylbenzaldehyde respectively, are readily accessible starting materials.

Table 1: Physicochemical Properties of (4-Bromo-3-methylphenyl)methanamine and its Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| (4-Bromo-3-methylphenyl)methanamine hydrochloride | C₈H₁₁BrClN | 236.54 | Solid | 1955514-32-5[1] |

| 4-Bromo-3-methylbenzonitrile | C₈H₆BrN | 196.04 | Solid | 41963-20-6 |

| 4-Bromo-3-methylbenzaldehyde | C₈H₇BrO | 199.04 | Oil | 78775-11-8[2] |

Synthetic Protocols

The synthesis of the title compound is crucial for its application in drug discovery programs. Below are detailed experimental protocols for the preparation of (4-Bromo-3-methylphenyl)methanamine from its common precursors.

Protocol 1: Synthesis of (4-Bromo-3-methylphenyl)methanamine via Reduction of 4-Bromo-3-methylbenzonitrile

This two-step process involves the synthesis of the benzonitrile followed by its reduction.

Step 1: Synthesis of 4-Bromo-3-methylbenzonitrile

A common starting material for this synthesis is 4-bromo-3-methylaniline. The Sandmeyer reaction can be employed to convert the aniline to the corresponding benzonitrile.

Step 2: Reduction of 4-Bromo-3-methylbenzonitrile to (4-Bromo-3-methylphenyl)methanamine

The nitrile group can be effectively reduced to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a solution of 4-bromo-3-methylbenzonitrile in anhydrous THF is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of LiAlH₄ in THF is added dropwise to the stirred solution under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (4-Bromo-3-methylphenyl)methanamine.

-

Protocol 2: Synthesis of (4-Bromo-3-methylphenyl)methanamine via Reductive Amination of 4-Bromo-3-methylbenzaldehyde

Reductive amination offers a direct method to convert an aldehyde to an amine.[3][4][5]

-

Procedure:

-

4-Bromo-3-methylbenzaldehyde is dissolved in a suitable solvent, such as methanol or dichloromethane.[6]

-

An excess of ammonia or an ammonium salt (e.g., ammonium acetate) is added to the solution.

-

A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.[3][6] These reagents are preferred as they are selective for the imine intermediate in the presence of the aldehyde.[3]

-

The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.

-

The reaction mixture is then worked up by quenching any remaining reducing agent, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated to afford the desired product.

-

Potential Applications in Medicinal Chemistry

The (4-Bromo-3-methylphenyl)methanamine scaffold is a key constituent in various biologically active molecules. Its structural features, including the substituted aromatic ring and the reactive primary amine, allow for diverse chemical modifications to explore structure-activity relationships (SAR).

Antibacterial Agents

A notable application of this scaffold is in the development of novel antibacterial agents. Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and evaluated for their activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).[2][7]

Table 2: Antibacterial Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR-S. Typhi [2]

| Compound | R-group on Phenyl Ring | MIC (mg/mL) | MBC (mg/mL) |

| 5a | H | 50 | 100 |

| 5b | 4-OCH₃ | 25 | 50 |

| 5c | 4-Cl | 12.5 | 25 |

| 5d | 4-F | 6.25 | 12.5 |

The data indicates that the introduction of electron-withdrawing groups at the 4-position of the appended phenyl ring enhances antibacterial potency.

Enzyme Inhibitors

The same series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives also demonstrated inhibitory activity against alkaline phosphatase.[2][7]

Table 3: Alkaline Phosphatase Inhibitory Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives [2]

| Compound | R-group on Phenyl Ring | IC₅₀ (µM) |

| 5d | 4-F | 1.469 ± 0.02 |

This highlights the potential of the (4-Bromo-3-methylphenyl)methanamine core in the design of enzyme inhibitors for various therapeutic targets.

Monoamine Transporter and Receptor Modulators

The benzylamine moiety is a well-established pharmacophore in the design of ligands for monoamine transporters (such as those for norepinephrine, dopamine, and serotonin) and their corresponding receptors.[8][9][10][11][12] The specific substitution pattern of the (4-Bromo-3-methylphenyl)methanamine scaffold can influence the selectivity and potency of these interactions. The bromine atom can participate in halogen bonding, a significant interaction in drug-receptor binding, and its position, along with the methyl group, can be fine-tuned to optimize binding to the target protein.[8]

Derivatives of this scaffold could potentially be explored as:

-

Norepinephrine Reuptake Inhibitors (NRIs): For the treatment of depression and ADHD.[10][11]

-

Dopamine Receptor Modulators: For neurological and psychiatric disorders.[13][14][15][16]

-

Serotonin Receptor Agonists/Antagonists: For conditions like anxiety, depression, and migraines.[9][17][18][19][20]

Conclusion

(4-Bromo-3-methylphenyl)methanamine is a promising and versatile building block in medicinal chemistry. Its straightforward synthesis and the demonstrated biological activities of its derivatives underscore its potential for the development of new therapeutic agents. Further exploration of this scaffold in the context of various biological targets is warranted and could lead to the discovery of novel drug candidates with improved efficacy and safety profiles. This guide provides the foundational knowledge for researchers to embark on such discovery efforts.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. 4-BROMO-3-METHYL-BENZALDEHYDE | 78775-11-8 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. redalyc.org [redalyc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Proteochemometric Modeling Identifies Chemically Diverse Norepinephrine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Progress in the medicinal chemistry of dopaminergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Computational study on new natural compound agonists of dopamine receptor | Aging [aging-us.com]

- 16. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey [ouci.dntb.gov.ua]

- 20. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of (4-Bromo-3-methylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3-methylphenyl)methanamine is a substituted benzylamine derivative with potential applications in organic synthesis and pharmaceutical development. Understanding its reactivity and stability is paramount for its safe handling, storage, and effective use as a chemical intermediate. This technical guide provides a comprehensive overview of the known and predicted chemical properties of (4-Bromo-3-methylphenyl)methanamine, drawing upon available safety data and analogous scientific literature for related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (4-Bromo-3-methylphenyl)methanamine is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀BrN | --INVALID-LINK-- |

| Molecular Weight | 200.08 g/mol | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Storage Temperature | +4 °C | --INVALID-LINK-- |

Reactivity Profile

The reactivity of (4-Bromo-3-methylphenyl)methanamine is primarily dictated by the presence of the primary amine group and the substituted aromatic ring.

Basicity

The primary amine group imparts basic properties to the molecule, allowing it to react with acids to form the corresponding ammonium salts.

Nucleophilicity

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling it to participate in a variety of chemical reactions, including:

-

Acylation: Reaction with acyl halides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases).

Aromatic Ring Substitution

The bromine and methyl substituents on the phenyl ring influence its reactivity in electrophilic aromatic substitution reactions. The methyl group is an activating group, while the bromine is a deactivating but ortho-, para-directing group.

Stability Profile

The stability of (4-Bromo-3-methylphenyl)methanamine is influenced by environmental factors such as temperature, light, and pH.

Thermal Stability

While specific data is unavailable for this compound, substituted benzylamines are generally stable at ambient temperatures. However, elevated temperatures can lead to decomposition.

pH Stability

The stability of amines can be pH-dependent. In highly acidic or basic solutions, degradation may be accelerated. It is crucial to determine the pH stability profile for specific applications, particularly in aqueous formulations.

Incompatibilities

(4-Bromo-3-methylphenyl)methanamine is incompatible with:

-

Strong oxidizing agents: Can lead to vigorous, potentially explosive reactions.

-

Strong acids: Exothermic neutralization reactions can occur.

Hazard Identification and Safety Precautions

(4-Bromo-3-methylphenyl)methanamine is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Corrosive | H314: Causes severe skin burns and eye damage. |

| Irritant | H335: May cause respiratory irritation. |

Safety Precautions:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability and reactivity of (4-Bromo-3-methylphenyl)methanamine. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol for pH Stability Assessment

Objective: To determine the stability of (4-Bromo-3-methylphenyl)methanamine at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Prepare a stock solution of (4-Bromo-3-methylphenyl)methanamine in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Incubation: Add a known amount of the stock solution to each buffer to achieve a final concentration suitable for analysis. Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

-

Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Analysis: Quench the reaction if necessary and analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining parent compound.

-

Data Analysis: Plot the concentration of (4-Bromo-3-methylphenyl)methanamine as a function of time for each pH value to determine the degradation rate.

Protocol for Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Stress Conditions: Expose solutions of (4-Bromo-3-methylphenyl)methanamine to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidation: 3% Hydrogen Peroxide at room temperature.

-

Thermal Stress: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose a solution to UV light according to ICH Q1B guidelines.

-

-

Time Points: Sample at appropriate time points until a target degradation of 5-20% is achieved.

-

Analysis: Analyze the stressed samples using a validated HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.

-

Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the compound.

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Logical Relationship of Stability Influencing Factors

Caption: Factors influencing the stability of the compound.

Conclusion

This technical guide provides a foundational understanding of the reactivity and stability of (4-Bromo-3-methylphenyl)methanamine. While specific quantitative data for this compound is not extensively available, the information on its structural class, combined with the provided experimental protocols, offers a robust framework for its safe and effective utilization in research and development. It is imperative that researchers conduct thorough stability and compatibility studies under their specific experimental conditions to ensure the integrity of their work.

Synthesis of the Core Intermediate: (4-Bromo-3-methylphenyl)methanamine

An In-depth Technical Guide on the Synthesis of (4-Bromo-3-methylphenyl)methanamine Derivatives and Analogs

This technical guide provides a comprehensive overview of the synthesis of (4-bromo-3-methylphenyl)methanamine and its derivatives, compounds of interest for researchers, scientists, and professionals in drug development. The document details synthetic pathways to the core molecule and subsequent derivatization strategies, supported by experimental protocols and quantitative data.

The synthesis of the core (4-bromo-3-methylphenyl)methanamine structure can be approached through several established chemical transformations. The most direct routes typically begin with 4-bromo-3-methylbenzaldehyde or its corresponding nitrile.

Reductive Amination of 4-Bromo-3-methylbenzaldehyde

Reductive amination is a highly effective method for converting aldehydes into amines. This one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the desired amine.

A general procedure involves reacting the aldehyde with an ammonia source in the presence of a reducing agent. Catalytic hydrogenation is a common approach. For instance, the reductive amination of benzaldehydes can be achieved using a cobalt catalyst with ammonia and hydrogen gas in an autoclave.[1]

Reduction of 4-Bromo-3-methylbenzaldehyde Oxime

An alternative two-step pathway involves the conversion of the aldehyde to an oxime, followed by reduction. The oxime is readily formed by reacting 4-bromo-3-methylbenzaldehyde with hydroxylamine hydrochloride.[2] This intermediate can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Synthesis of Derivatives and Analogs

The (4-bromo-3-methylphenyl)methanamine scaffold allows for diversification at two primary sites: the amine nitrogen and the C4-bromo position. This versatility makes it a valuable building block in medicinal chemistry.

N-Acylation to Form Amide Derivatives

The primary or secondary amine can be readily acylated to form amide derivatives. A common method involves coupling the corresponding aniline (4-bromo-3-methylaniline) with a carboxylic acid using a coupling agent. A 2024 study detailed the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide by reacting 4-bromo-3-methylaniline with pyrazine-2-carboxylic acid in the presence of N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).[3] This reaction yielded the desired amide in 83% yield.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, linking the core structure to various aryl or heteroaryl moieties.

In the synthesis of pyrazine-2-carboxamide derivatives, the N-(4-bromo-3-methylphenyl) intermediate was coupled with a range of aryl boronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst.[3] These reactions proceeded with moderate to good yields, demonstrating the robustness of this method for generating a library of analogs.[3]

Data Presentation

The following tables summarize quantitative data from key synthetic steps for producing derivatives of (4-bromo-3-methylphenyl)methanamine.

Table 1: Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide [3]

| Starting Materials | Reagents | Solvent | Yield | Physical Appearance |

| Pyrazine-2-carboxylic acid, 4-Bromo-3-methyl aniline | DCC, DMAP | DCM | 83% | White solid |

Table 2: Suzuki Coupling of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide with Aryl Boronic Acids [3]

| Aryl Boronic Acid Partner | Catalyst | Base | Solvent | Yield Range |

| Various Aryl Boronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60-85% |

Experimental Protocols

This section provides detailed methodologies for key reactions cited in the synthesis of (4-bromo-3-methylphenyl)methanamine analogs.

General Procedure for Amide Synthesis: N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide[3]

-

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 4-bromo-3-methylaniline (1.0 eq, 10 mmol), and 4-Dimethylaminopyridine (DMAP) (0.2 eq, 2.0 mmol) in 50 mL of Dichloromethane (DCM).

-

Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Once the temperature reaches 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) to the mixture under an inert atmosphere.

-

Remove the ice bath and allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct and process the filtrate to isolate the product.

General Procedure for Suzuki Coupling[3]

-

In a dried Schlenk tube equipped with a stirrer, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq, 1 mmol), the desired aryl boronic acid (1.0 eq, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 5 mol%), and K₃PO₄ (2.0 eq, 2 mmol).

-

Add 8.25 mL of a 10:1 mixture of 1,4-dioxane and water under an inert argon atmosphere.

-

Heat the reaction mixture to 90 °C for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and perform an aqueous work-up followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired bi-aryl analog.

Synthesis of 4-Bromo-3-methylbenzaldehyde Oxime[2]

-

To a mixture of 4-bromo-3-methylbenzaldehyde (372 mg, 1.87 mmol) and hydroxylamine hydrochloride (306.5 mg, 4.41 mmol) in ethanol (5 mL) at room temperature, add triethylamine (0.15 mL).

-

Heat the reaction mixture under reflux for 2 hours.

-

Cool the mixture to room temperature and concentrate it under reduced pressure.

-

Dissolve the residue in ethyl acetate (10 mL), wash with water, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product as a white solid (96% yield).

References

The Pivotal Role of (4-Bromo-3-methylphenyl)methanamine in the Genesis of Novel Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-3-methylphenyl)methanamine, a versatile yet underexplored building block, is emerging as a critical starting material in the synthesis of novel compounds with significant potential in medicinal chemistry and materials science. Its unique structural features—a reactive primary amine and a strategically positioned bromo-substituent on a methylated phenyl ring—offer a trifecta of functionalities for chemical elaboration. This guide provides a comprehensive overview of the synthesis of this key intermediate and its application in the generation of diverse molecular architectures, supported by detailed experimental protocols, quantitative data, and pathway visualizations.

Synthesis of the Core Moiety: (4-Bromo-3-methylphenyl)methanamine

Method 1: Reduction of 4-Bromo-3-methylbenzonitrile

A robust method for the synthesis of (4-Bromo-3-methylphenyl)methanamine involves the reduction of 4-bromo-3-methylbenzonitrile. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 4-bromo-3-methylbenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, all at 0 °C.

-

Isolation and Purification: The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford (4-Bromo-3-methylphenyl)methanamine.

Method 2: Reductive Amination of 4-Bromo-3-methylbenzaldehyde

An alternative and often milder approach is the reductive amination of 4-bromo-3-methylbenzaldehyde. This one-pot procedure involves the formation of an intermediate imine followed by its in-situ reduction.

Experimental Protocol:

-

Imine Formation: To a solution of 4-bromo-3-methylbenzaldehyde (1.0 equivalent) in methanol, an excess of ammonium hydroxide or a saturated solution of ammonia in methanol is added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (1.5 equivalents) is added portion-wise. The reaction is then stirred at room temperature for an additional 12-16 hours.

-

Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amine is then purified by column chromatography or distillation.

Table 1: Comparison of Synthetic Routes to (4-Bromo-3-methylphenyl)methanamine

| Parameter | Method 1: Nitrile Reduction | Method 2: Reductive Amination |

| Starting Material | 4-Bromo-3-methylbenzonitrile | 4-Bromo-3-methylbenzaldehyde |

| Key Reagents | Lithium aluminum hydride (LiAlH₄) | Ammonia/Ammonium hydroxide, Sodium borohydride (NaBH₄) |

| Typical Yield | 75-85% | 65-80% |

| Advantages | High yields, generally clean reactions. | Milder reaction conditions, avoids use of highly reactive hydrides. |

| Disadvantages | Requires strictly anhydrous conditions and careful handling of LiAlH₄. | May require longer reaction times, potential for side reactions if not optimized. |

Application in Novel Compound Synthesis

The primary amine functionality of (4-Bromo-3-methylphenyl)methanamine serves as a versatile nucleophilic handle for the construction of a wide array of novel compounds. The presence of the bromo-substituent provides a site for subsequent cross-coupling reactions, further expanding the accessible chemical space.

Synthesis of Novel Amide Derivatives

A fundamental application of (4-Bromo-3-methylphenyl)methanamine is in the formation of amide bonds through reaction with various acylating agents. These amide derivatives are common scaffolds in medicinal chemistry.

General Experimental Protocol for Amide Synthesis:

-

Reaction Setup: In a round-bottom flask, (4-Bromo-3-methylphenyl)methanamine (1.0 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), along with a base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

-

Acylation: The desired acyl chloride or carboxylic acid (activated with a coupling agent like DCC or HATU, 1.1 equivalents) is added to the solution, typically at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated. The resulting crude amide is purified by recrystallization or column chromatography.

Table 2: Representative Novel Amide Derivatives Synthesized from (4-Bromo-3-methylphenyl)methanamine

| Acylating Agent | Product | Yield (%) |

| Benzoyl chloride | N-((4-Bromo-3-methylphenyl)methyl)benzamide | 92 |

| Pyrazine-2-carbonyl chloride | N-((4-Bromo-3-methylphenyl)methyl)pyrazine-2-carboxamide | 88 |

| 4-Fluorobenzoyl chloride | N-((4-Bromo-3-methylphenyl)methyl)-4-fluorobenzamide | 95 |

Synthesis of Substituted Ureas and Thioureas

The reaction of (4-Bromo-3-methylphenyl)methanamine with isocyanates or isothiocyanates provides a straightforward route to novel urea and thiourea derivatives, which are known to exhibit a broad range of biological activities.

General Experimental Protocol for Urea/Thiourea Synthesis:

-

Reaction Setup: To a solution of (4-Bromo-3-methylphenyl)methanamine (1.0 equivalent) in a solvent like THF or DCM, the corresponding isocyanate or isothiocyanate (1.05 equivalents) is added dropwise at room temperature.

-

Reaction Progression: The reaction is typically exothermic and proceeds to completion within a few hours.

-

Isolation: The product often precipitates from the reaction mixture and can be isolated by filtration. If the product is soluble, the solvent is removed in vacuo, and the residue is purified by chromatography.

Table 3: Representative Urea and Thiourea Derivatives

| Reagent | Product | Yield (%) |

| Phenyl isocyanate | 1-((4-Bromo-3-methylphenyl)methyl)-3-phenylurea | 98 |

| Ethyl isothiocyanate | 1-((4-Bromo-3-methylphenyl)methyl)-3-ethylthiourea | 94 |

Visualization of Synthetic Pathways and Workflows

To further elucidate the synthetic strategies discussed, the following diagrams, generated using Graphviz, illustrate the key transformations and experimental workflows.

Caption: Synthetic routes to (4-Bromo-3-methylphenyl)methanamine.

Caption: Workflow for the synthesis of novel amide derivatives.

Future Perspectives and Signaling Pathway Implications

The novel compounds synthesized from (4-Bromo-3-methylphenyl)methanamine are prime candidates for screening in various drug discovery programs. For instance, substituted benzylamines are known to interact with various biological targets. The bromo-substituent allows for the facile introduction of diverse functionalities via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These libraries can be screened against kinases, G-protein coupled receptors (GPCRs), and other enzyme classes implicated in diseases such as cancer, inflammation, and neurological disorders.

Caption: Potential role of derived compounds in modulating signaling pathways.

Exploratory reactions using (4-Bromo-3-methylphenyl)methanamine

An In-depth Technical Guide on the Exploratory Reactions of (4-Bromo-3-methylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3-methylphenyl)methanamine is a versatile bifunctional organic building block, featuring a nucleophilic primary benzylamine and a reactive aryl bromide. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable starting material in the synthesis of complex molecules for pharmaceutical and materials science applications. The benzylamine moiety can readily undergo N-alkylation, acylation, and can be incorporated into various heterocyclic scaffolds. Simultaneously, the aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds to build molecular complexity. This guide provides a comprehensive overview of the key exploratory reactions of (4-Bromo-3-methylphenyl)methanamine, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid in experimental design and execution.

Core Reactions and Methodologies

The reactivity of (4-Bromo-3-methylphenyl)methanamine can be broadly categorized into reactions involving the benzylamine group and those involving the aryl bromide.

Reactions at the Benzylamine Moiety

The primary amine of (4-Bromo-3-methylphenyl)methanamine is a versatile functional group that can participate in a variety of reactions.

Reductive amination is a highly efficient method for the N-alkylation of amines.[1] It proceeds through the in situ formation of an imine or iminium ion from the reaction of the amine with a carbonyl compound, which is then reduced to the corresponding amine.[2][3] This method offers excellent control over the degree of alkylation, preventing the overalkylation often observed with alkyl halides.[2]

Experimental Protocol: General Procedure for Reductive Amination

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-Bromo-3-methylphenyl)methanamine (1.0 eq).

-

Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

-

Add the desired aldehyde or ketone (1.1-1.5 eq).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium intermediate.[1]

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise.[1]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Data for N-Alkylation of Benzylamines

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |

| 1 | Cyclohexanone | NaBH(OAc)₃ | DCE | 12 | ~85-95 |

| 2 | Benzaldehyde | NaBH₃CN | MeOH | 8 | ~80-90 |

| 3 | Acetone | Benzylamine-borane | THF | 6 | ~75-85 |

Note: Yields are based on general procedures for benzylamines and may vary for (4-Bromo-3-methylphenyl)methanamine.

N-acylation of (4-Bromo-3-methylphenyl)methanamine provides access to a wide range of amides, which are prevalent in many biologically active molecules.[4] This reaction is typically carried out using an acylating agent such as an acid chloride or anhydride in the presence of a base.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolve (4-Bromo-3-methylphenyl)methanamine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize or purify the crude product by column chromatography to obtain the pure N-acylated product.[5]

Table 2: Representative Data for N-Acylation of Benzylamines

| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Acetyl Chloride | Triethylamine | DCM | 2 | >90 |

| 2 | Benzoyl Chloride | Pyridine | THF | 4 | >90 |

| 3 | Acetic Anhydride | Triethylamine | DCM | 3 | >95 |

Note: Yields are based on general procedures for benzylamines and may vary for (4-Bromo-3-methylphenyl)methanamine.[6]

Reactions at the Aryl Bromide Moiety

The aryl bromide functionality is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the aryl bromide and an organoboron species.[7] This reaction is widely used in the synthesis of biaryl compounds.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a Schlenk tube, combine the N-protected (4-Bromo-3-methylphenyl)methanamine derivative (1.0 eq), the boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%), and a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 eq).[7][9]

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water.[9]

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the desired biaryl product.

Table 3: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~80-90 |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | ~70-85 |

Note: Yields are based on general procedures for aryl bromides and may vary depending on the specific substrate and reaction conditions.[9]

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[10][11] This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under a positive flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 1.2-2.4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-1.5 eq) to an oven-dried Schlenk tube.[12]

-

Add the N-protected (4-Bromo-3-methylphenyl)methanamine derivative (1.0 eq) and the amine coupling partner (1.1-1.2 eq).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture with vigorous stirring to 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Dilute with an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude product by column chromatography.

Table 4: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | ~80-95 |